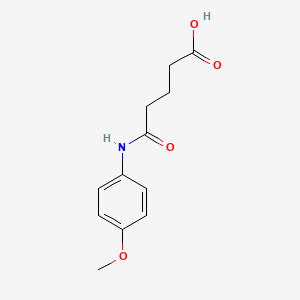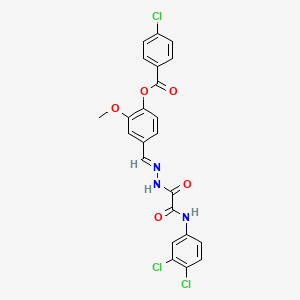
Chlorooctylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorooctylmercury is an organomercury compound with the chemical formula C8H17ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:
Hg+C8H17I→C8H17HgI
This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:
C8H17HgI+NaCl→C8H17HgCl+NaI
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorooctylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury.
Substitution: The chloride group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.
Applications De Recherche Scientifique
Chlorooctylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylmercury: Similar in structure but with a shorter carbon chain.
Chlorooctadecylmercury: Similar but with a longer carbon chain.
Mercury(II) chloride: Contains mercury bonded to two chloride atoms.
Uniqueness
Chlorooctylmercury is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for particular applications where other organomercury compounds may not be as effective.
Propriétés
Numéro CAS |
26674-66-8 |
|---|---|
Formule moléculaire |
C8H17ClHg |
Poids moléculaire |
349.26 g/mol |
Nom IUPAC |
chloro(octyl)mercury |
InChI |
InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
YUMXSIQMOHOYIH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)






![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)

![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
